molecular formula C17H18N4O B3019766 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine CAS No. 13994-73-5

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B3019766
CAS No.: 13994-73-5
M. Wt: 294.358
InChI Key: MQDISOGMXGPOEU-UHFFFAOYSA-N
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Description

7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Carcinogenicity Studies

  • Research has shown that certain heterocyclic amines, structurally similar to 7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine, are metabolized by intestinal bacteria. The study particularly explored the metabolic pathways and the formation of microbial metabolites in humans, highlighting the significant role of gastrointestinal microbial composition in individual carcinogenic risk associated with these compounds (Vanhaecke et al., 2008).
  • Another study focused on the presence of carcinogenic heterocyclic amines in human urine. It was observed that individuals consuming a normal diet had detectable levels of these compounds in their urine, indicating continuous exposure through diet. However, these compounds were not found in patients receiving parenteral alimentation, confirming that these heterocyclic amines are derived from food and not formed endogenously (Ushiyama et al., 1991).

Biomonitoring and Exposure Assessment

  • A study on the biomonitoring of an albumin adduct of a cooked meat carcinogen (structurally related to this compound) in humans indicated that dietary intake and individual metabolism significantly influence the level of this compound in the body. This research highlights the potential of using biomarkers to assess exposure and understand the bioactivation of such compounds in vivo (Bellamri et al., 2018).
  • Another study analyzed the urinary metabolites following human consumption of cooked chicken containing similar heterocyclic amines, providing insight into the human metabolic pathways and the potential for biomonitoring of these compounds in dietary studies (Frandsen, 2008).

Future Directions

While specific future directions for “7-Methyl-5-morpholino-2-phenylimidazo[1,2-a]pyrimidine” are not mentioned in the search results, compounds of the imidazo[1,2-a]pyrimidine class have been recognized for their wide range of applications in medicinal chemistry, suggesting potential areas of future research and development .

Properties

IUPAC Name

4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-12-15(19-17(21)18-13)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDISOGMXGPOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323065
Record name 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13994-73-5
Record name 4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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